3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid

Overview

Description

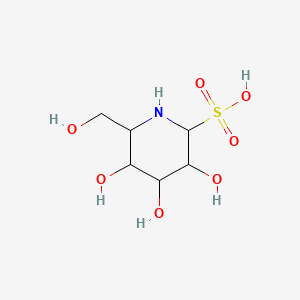

3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a six-membered piperidine ring with multiple hydroxyl groups and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the sulfonic acid group can produce sulfonates or sulfides.

Scientific Research Applications

3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid involves its interaction with molecular targets and pathways. The compound’s hydroxyl and sulfonic acid groups enable it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

(2Z,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one oxime: This compound shares a similar piperidine ring structure but differs in the presence of an oxime group instead of a sulfonic acid group.

3,4,5-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one: This compound has a similar hydroxyl and hydroxymethyl substitution pattern but features a cyclohexenone ring instead of a piperidine ring.

Uniqueness

The presence of both hydroxyl and sulfonic acid groups in 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid makes it unique compared to other similar compounds

Biological Activity

3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid, also known as THP-SO3H, is a compound that has garnered attention for its biological activity, particularly as a glycosidase modulator. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine backbone with three hydroxyl groups and a sulfonic acid moiety. Its chemical formula is , and it is soluble in water due to the presence of multiple hydroxyl and sulfonic acid groups.

Glycosidase Inhibition:

THP-SO3H acts primarily as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, THP-SO3H can modulate carbohydrate metabolism and potentially influence various biological pathways related to glycoprotein synthesis and degradation .

Antioxidant Activity:

Research indicates that compounds similar to THP-SO3H exhibit antioxidant properties. These compounds can reduce oxidative stress by scavenging free radicals, which may contribute to their protective effects against cellular damage .

Biological Activities

-

Antimicrobial Effects :

Studies have shown that THP-SO3H possesses antimicrobial properties against a range of pathogens. Its ability to disrupt carbohydrate metabolism in bacteria may underlie its effectiveness as an antimicrobial agent. -

Cytotoxicity :

The compound has been evaluated for cytotoxic effects in various cancer cell lines. In vitro studies demonstrated that THP-SO3H can induce apoptosis in cancer cells by altering metabolic pathways and promoting the activation of pro-apoptotic proteins . -

Neuroprotective Effects :

Preliminary research suggests potential neuroprotective properties of THP-SO3H. It may aid in the prevention of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Case Study 1: Glycosidase Inhibition

A study investigated the efficacy of THP-SO3H as a glycosidase inhibitor in vitro. The results indicated that it significantly inhibited the activity of α-glucosidase with an IC50 value of approximately 25 µM. This inhibition suggests its potential application in managing conditions like diabetes by slowing carbohydrate absorption .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, THP-SO3H was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antimicrobial activity .

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay using MTT showed that treatment with THP-SO3H at concentrations ranging from 10 to 60 µg/mL resulted in reduced viability of human cancer cell lines by up to 70%. Flow cytometry analysis revealed increased levels of caspase-3 activation, confirming apoptosis induction .

Summary Table of Biological Activities

Properties

IUPAC Name |

3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLICPKOWHZITQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559266 | |

| Record name | 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91384-36-0 | |

| Record name | 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.